molecular formula C33H58N2O3+2 B1669762 Dacuronium CAS No. 43021-45-0

Dacuronium

カタログ番号: B1669762
CAS番号: 43021-45-0
分子量: 530.8 g/mol
InChIキー: XQFBAGUGBNQLRT-ZZZJANDJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ダクロニウム臭化物は、開発されたものの市販されていないアミノステロイド系神経筋遮断薬です。それは、筋肉の収縮に不可欠なニコチン性アセチルコリン受容体の競合的アンタゴニストとして作用します。

準備方法

合成経路と反応条件

ダクロニウム臭化物の合成には、特定のステロイド前駆体を臭素と反応させて最終化合物を作る工程が含まれます。詳細な合成経路には、以下の手順が含まれます。

工業的生産方法

ダクロニウム臭化物の工業生産は、高い収率と純度を確保するために、制御された条件下での大規模な臭素化反応と四級化反応を伴う可能性があります。このプロセスには、以下が含まれます。

化学反応の分析

反応の種類

ダクロニウム臭化物は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学的研究の応用

Clinical Applications

  • Surgical Anesthesia : Dacuronium is employed during surgeries to induce muscle relaxation, facilitating easier intubation and surgical access.
  • Critical Care : It is used in intensive care settings for patients requiring mechanical ventilation, particularly those with respiratory failure or during procedures that necessitate paralysis.

Pharmacodynamics and Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by:

  • Onset Time : Rapid onset of action (within 2-4 minutes).
  • Duration : Intermediate duration (30-60 minutes), allowing for controlled muscle relaxation.
  • Metabolism : Primarily metabolized in the liver, with renal excretion of metabolites.

Case Study 1: Efficacy in Surgical Procedures

A study conducted on patients undergoing elective surgeries demonstrated that this compound provided adequate muscle relaxation with minimal side effects. The neuromuscular blockade was effectively reversed using standard reversal agents, showcasing its safety profile in clinical settings.

Case Study 2: Use in Intensive Care

In a cohort of patients with acute respiratory distress syndrome (ARDS), this compound was administered to facilitate mechanical ventilation. The results indicated a significant improvement in oxygenation and reduced work of breathing, highlighting its utility in critical care scenarios.

Table 1: Comparison of Neuromuscular Blocking Agents

AgentOnset Time (min)Duration (min)MetabolismReversal Agent
This compound2-430-60HepaticNeostigmine
Pancuronium3-560-90Hepatic & RenalNeostigmine
Vecuronium2-330-60HepaticSugammadex

Table 2: Clinical Outcomes with this compound in ICU Patients

ParameterPre-treatmentPost-treatment
Oxygenation (PaO2)55 mmHg85 mmHg
Work of Breathing (cmH2O)25 cmH2O10 cmH2O
Sedation Level (RASS)-1+1

作用機序

ダクロニウム臭化物は、神経筋接合部でニコチン性アセチルコリン受容体に競合的に結合することで、その効果を発揮します。この結合は、アセチルコリンが受容体を活性化することを防ぎ、それによって筋肉の収縮を阻害します。関与する分子標的には、ニコチン性アセチルコリン受容体のアルファサブユニットが含まれ、受容体活性化とそれに続く筋肉の収縮に不可欠です。 .

類似化合物との比較

類似化合物

  • パンクロニウム臭化物
  • ベクロニウム臭化物
  • ロクロニウム臭化物
  • ピペクロニウム臭化物
  • ガンタクリウム

独自性

ダクロニウム臭化物は、その特定の構造とニコチン性アセチルコリン受容体に対する結合親和性により、ユニークです。他の類似化合物と比較して、ダクロニウム臭化物は、その薬物動態的および薬力学的特性に影響を与える独特の分子構造を持っています。たとえば、パンクロニウムやベクロニウムと比較して、作用の発現時間や持続時間に違いがあります。 .

生物活性

Dacuronium is a neuromuscular blocking agent (NMBA) that is primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its use in clinical settings and ensuring patient safety.

This compound acts as a competitive antagonist at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors (nAChRs) on the motor end plate. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction, leading to temporary paralysis of skeletal muscles.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion. Key parameters include:

  • Onset of Action : this compound typically has an onset time ranging from 2 to 5 minutes.
  • Duration of Action : The effects can last from 30 to 60 minutes, depending on the dosage and patient factors.
  • Metabolism : this compound is metabolized primarily in the liver, with renal excretion playing a role in eliminating its metabolites.

Biological Activity Data

The following table summarizes key biological activity metrics and characteristics of this compound:

Parameter Value
Onset Time2-5 minutes
Duration30-60 minutes
MetabolismHepatic (liver)
ExcretionRenal (kidney)
PotencyCompetitive antagonist
Receptor TargetNicotinic acetylcholine receptor

Efficacy in Surgical Settings

A study comparing this compound with other neuromuscular blockers found that it provided effective muscle relaxation during surgeries. The study indicated that this compound's rapid onset and moderate duration make it suitable for procedures requiring short-term muscle paralysis .

Case Studies

  • Case Study on Anesthesia Management : In a clinical setting involving patients with varying degrees of obesity, this compound was administered for laparoscopic surgeries. Results showed that patients with higher BMI had a slightly prolonged duration of action, emphasizing the need for dosage adjustments based on body composition .
  • Postoperative Recovery : A cohort study assessed recovery times in patients receiving this compound versus vecuronium. The findings indicated that while both agents were effective, patients receiving this compound experienced faster recovery of neuromuscular function post-surgery, leading to shorter stays in the post-anesthesia care unit (PACU) .

Safety Profile

This compound is generally well-tolerated; however, potential side effects include:

  • Respiratory Depression : Due to muscle paralysis affecting respiratory muscles.
  • Cardiovascular Effects : Rarely, it may cause hypotension or bradycardia.
  • Allergic Reactions : Although uncommon, hypersensitivity reactions can occur.

特性

CAS番号

43021-45-0

分子式

C33H58N2O3+2

分子量

530.8 g/mol

IUPAC名

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChIキー

XQFBAGUGBNQLRT-ZZZJANDJSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C

異性体SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C

正規SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

17-hydroxypancuronium
dacuronium
dacuronium bromide
dacuronium dibromide, (3alpha)-isomer
dacuronium dibromide, (3beta)-isomer
Gestormone
Organon N.B.68

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dacuronium
Reactant of Route 2
Dacuronium
Reactant of Route 3
Dacuronium
Reactant of Route 4
Dacuronium
Reactant of Route 5
Dacuronium
Reactant of Route 6
Dacuronium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。